Cas no 853904-03-7 (5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid)

5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
- Benzoic acid, 5-[5-(2-furanylmethylene)-4-oxo-2-thioxo-3-thiazolidinyl]-2-hydroxy-
- AKOS002210662
- 5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
- 853904-03-7
- AS-871/43345889
- F1951-0261
- 5-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
- SR-01000019146
- (E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid
- SR-01000019146-1
- AB00687133-01
- 5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid
-
- Inchi: 1S/C15H9NO5S2/c17-11-4-3-8(6-10(11)14(19)20)16-13(18)12(23-15(16)22)7-9-2-1-5-21-9/h1-7,17H,(H,19,20)
- InChI Key: POCZJMHZDYVIMR-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(N2C(=O)C(=CC3=CC=CO3)SC2=S)=CC=C1O
Computed Properties
- Exact Mass: 346.99221473g/mol
- Monoisotopic Mass: 346.99221473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 564
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 148Ų
Experimental Properties
- Density: 1.71±0.1 g/cm3(Predicted)
- Boiling Point: 589.9±60.0 °C(Predicted)
- pka: 2.69±0.10(Predicted)
5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1951-0261-2mg |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1951-0261-4mg |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1951-0261-5μmol |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1951-0261-15mg |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1951-0261-1mg |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1951-0261-2μmol |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1951-0261-10μmol |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1951-0261-3mg |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1951-0261-5mg |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1951-0261-10mg |
5-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
853904-03-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid Related Literature
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on 5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid
Comprehensive Analysis of 5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid (CAS No. 853904-03-7): Structure, Applications, and Research Insights
The compound 5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid (CAS No. 853904-03-7) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate chemical architecture, combining a furan ring, a thiazolidinone core, and a hydroxybenzoic acid moiety. This hybrid structure positions it as a promising candidate for diverse applications, particularly in drug discovery and material science.
Recent studies highlight the growing interest in thiazolidinone derivatives due to their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfanylidene group in this compound enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are particularly intrigued by its potential as a multi-target therapeutic agent, a hot topic in modern pharmacology where compounds with dual or triple mechanisms of action are highly sought after.
From a structural perspective, the (5E)-5-(furan-2-yl)methylidene segment introduces conjugated double bonds, which may contribute to UV-visible absorption properties. This characteristic has sparked investigations into its utility in organic electronics and sensor technologies, aligning with the current trend of developing sustainable materials. The 2-hydroxybenzoic acid component further adds to its versatility, as this moiety is known for its chelating abilities and role in prodrug design.
Synthetic accessibility remains a key focus area for CAS No. 853904-03-7. Recent publications describe optimized routes for its preparation, emphasizing atom economy and green chemistry principles - topics that dominate contemporary chemical literature. The compound's stability under various pH conditions has also been systematically studied, addressing common queries about its storage and handling in laboratory settings.
In computational chemistry circles, this molecule has emerged as an interesting subject for molecular docking studies and QSAR modeling. Its diverse functional groups allow for multiple binding possibilities with biological targets, particularly enzymes involved in inflammatory pathways. These computational approaches complement experimental work and accelerate the identification of potential therapeutic applications.
The analytical characterization of 5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid presents unique challenges and opportunities. Advanced techniques such as NMR crystallography and high-resolution mass spectrometry have been employed to elucidate its solid-state structure and solution behavior. These studies provide crucial data for quality control in synthetic batches and formulation development.
Looking ahead, research on this compound is expected to expand into nanotechnology applications, particularly in drug delivery systems. Its amphiphilic character, derived from both polar (hydroxybenzoic acid) and non-polar (furan-thiazolidinone) components, makes it an attractive candidate for self-assembling drug carriers. This aligns perfectly with the pharmaceutical industry's push toward targeted therapies and personalized medicine approaches.
For researchers working with CAS No. 853904-03-7, proper analytical documentation is essential. The compound typically shows characteristic IR absorptions for its carbonyl groups (1700-1750 cm-1) and thioamide vibrations (1250-1350 cm-1). HPLC methods with UV detection at 254-280 nm have proven effective for purity assessment, addressing common quality control questions in laboratory settings.
The environmental fate of this compound has become an increasingly important research area. Preliminary biodegradation studies suggest that the furan and thiazolidinone rings may undergo microbial transformation under aerobic conditions. These findings contribute to the growing body of knowledge about green chemistry metrics and sustainable pharmaceutical development - topics that resonate strongly with both academic and industrial researchers.
In conclusion, 5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid represents a fascinating case study in modern medicinal chemistry. Its structural complexity, synthetic versatility, and potential applications across multiple scientific disciplines make it a compound of continuing interest. As research methodologies advance, particularly in computational prediction and high-throughput screening, our understanding of this molecule's full potential will undoubtedly expand, possibly leading to novel therapeutic or technological breakthroughs.
853904-03-7 (5-(5E)-5-(furan-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-2-hydroxybenzoic acid) Related Products
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)



